molecular formula C9H14N4O B1492189 6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine CAS No. 2098013-84-2

6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine

Cat. No. B1492189
M. Wt: 194.23 g/mol
InChI Key: JBDCYMKVFYWBBY-UHFFFAOYSA-N
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Description

The compound “6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring, an aminoethoxy group attached at the 6-position, and a cyclopropyl group attached to a nitrogen atom in the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reductions .

Scientific Research Applications

Atom Economic Synthesis

The development of efficient synthetic routes for creating highly functionalized compounds is a key application area. For example, a study described atom economic cascade synthesis techniques to generate pyrimidinylpyrrolidines, showcasing the versatility of pyrimidinamine derivatives in complex molecule construction (Elghareeb et al., 2011).

Metal-Free Photoredox Catalysis

Another important application is in the field of photoredox catalysis, where redox-activated amines facilitate the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach is highlighted for its broad substrate scope, high chemoselectivity, and mild conditions, offering a valuable tool in the synthesis of complex molecular scaffolds (Ociepa et al., 2018).

Antiviral Activity

Compounds structurally related to "6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine" have been explored for their antiviral properties. Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines demonstrated significant activity against herpes viruses and retroviruses, underscoring the potential of pyrimidinamines in developing new antiviral therapeutics (Holý et al., 2002).

Crystal Structure Analysis

Understanding the crystal structure of compounds like cyprodinil, an anilinopyrimidine fungicide, aids in the design and development of new fungicides with improved efficacy and specificity. The study by Jeon et al. (2015) provides insights into the molecular geometry and intermolecular interactions critical for fungicidal activity (Jeon et al., 2015).

Analgesic and Anti-inflammatory Agents

The synthesis and biological evaluation of pyrimidinamines as potent analgesic and anti-inflammatory agents highlight their potential in drug development. Certain derivatives have shown to be more potent than standard drugs, opening avenues for new therapeutic options (Chhabria et al., 2007).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-3-4-14-9-5-8(11-6-12-9)13-7-1-2-7/h5-7H,1-4,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDCYMKVFYWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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